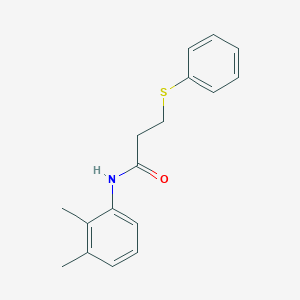![molecular formula C19H25N3O B2433869 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine CAS No. 2310139-48-9](/img/structure/B2433869.png)
3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
Antiviral Applications
One significant application of compounds related to 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine is in the field of antiviral research. For instance, R 61837, a compound with a similar structure, has shown potent inhibition of rhinoviruses in vitro. It's effective against various rhinovirus serotypes and works by potentially interacting directly with viral particles, as shown in studies using HeLa cell growth and nasal polyp explant cultures (Andries et al., 2005).
CNS Activity and Binding Affinity
Several studies have explored the central nervous system (CNS) activities of similar compounds. For example, some derivatives have been shown to strongly bind to rat brain membranes, displacing [3H]diazepam, indicating a high affinity for central benzodiazepine receptors. This suggests potential applications in CNS-related therapeutic areas (Barlin et al., 1994), (Barlin et al., 1992).
Antihistaminic and Anti-inflammatory Activities
Compounds structurally related to 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds, such as 6a, have shown potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory properties (Gyoten et al., 2003).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including those related to 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine, have been a subject of research. These studies provide insights into the molecular interactions and properties that contribute to their pharmacological effects (Georges et al., 1989).
Potential Antiulcer Applications
Research into the structure-activity-toxicity relationships of imidazo[1,2-a]pyridines and related compounds has led to the identification of analogues with a combination of antisecretory and cytoprotective activity. These findings open up possibilities for their use as antiulcer agents (Kaminski et al., 1987).
Propriétés
IUPAC Name |
3-methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-7-8-19(21-20-16)23-15-18-10-13-22(14-11-18)12-9-17-5-3-2-4-6-17/h2-8,18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPCEZAMQKHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B2433787.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)
![N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2433795.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2433796.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine](/img/structure/B2433798.png)


![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433803.png)

![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2433805.png)
![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)